6-(Cyclopentylsulfanyl)pyridin-3-OL
CAS No.:
Cat. No.: VC13582962
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NOS |
|---|---|
| Molecular Weight | 195.28 g/mol |
| IUPAC Name | 6-cyclopentylsulfanylpyridin-3-ol |
| Standard InChI | InChI=1S/C10H13NOS/c12-8-5-6-10(11-7-8)13-9-3-1-2-4-9/h5-7,9,12H,1-4H2 |
| Standard InChI Key | ZYSVEWYRBBEKTK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)SC2=NC=C(C=C2)O |
| Canonical SMILES | C1CCC(C1)SC2=NC=C(C=C2)O |
Introduction
6-(Cyclopentylsulfanyl)pyridin-3-OL is a synthetic organic compound with the molecular formula C10H13NOS and a molar mass of approximately 195.28 g/mol . It is a derivative of pyridine, featuring a cyclopentylsulfanyl group attached to the sixth position of the pyridine ring and a hydroxyl group at the third position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Biological and Pharmaceutical Applications
While specific biological or pharmaceutical applications of 6-(Cyclopentylsulfanyl)pyridin-3-OL are not extensively documented, compounds with similar structures have been explored for various activities, including anti-inflammatory and antioxidant properties. The presence of a hydroxyl group and a sulfanyl group suggests potential for interaction with biological targets, which could be explored further through in vitro and in vivo studies.
Research Findings and Future Directions
Given the limited specific research on 6-(Cyclopentylsulfanyl)pyridin-3-OL, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in drug discovery. The compound's structural features make it a candidate for further investigation in areas such as kinase inhibition or as a scaffold for designing novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume